molecular formula C10H17N3O B1430777 6-(Dipropylamino)pyridazin-3(2H)-one CAS No. 88259-93-2

6-(Dipropylamino)pyridazin-3(2H)-one

Cat. No. B1430777
CAS RN: 88259-93-2
M. Wt: 195.26 g/mol
InChI Key: KRRQYPWJCMSHMC-UHFFFAOYSA-N
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Description

6-(Dipropylamino)pyridazin-3(2H)-one is a chemical compound with the molecular formula C10H17N3O . It is a derivative of pyridazin-3(2H)-one .


Synthesis Analysis

The synthesis of pyridazin-3(2H)-one derivatives, including 6-(Dipropylamino)pyridazin-3(2H)-one, has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 6-(Dipropylamino)pyridazin-3(2H)-one consists of a pyridazin-3(2H)-one ring with a dipropylamino group attached at the 6-position .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including 6-(Dipropylamino)pyridazin-3(2H)-one, have been shown to undergo a variety of chemical reactions. These reactions allow for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

properties

IUPAC Name

3-(dipropylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-7-13(8-4-2)9-5-6-10(14)12-11-9/h5-6H,3-4,7-8H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRQYPWJCMSHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90829363
Record name 6-(Dipropylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dipropylamino)pyridazin-3(2H)-one

CAS RN

88259-93-2
Record name 6-(Dipropylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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